6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline
Overview
Description
6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline is an organic compound with the molecular formula C12H14FN. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
The synthesis of 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline typically involves the cyclization of para-fluoroaniline and acetone under the catalysis of para-toluenesulfonic acid. The reaction is carried out by heating the mixture, and water generated during the reaction is removed by direct distillation or azeotropic distillation with an inert solvent. This method is advantageous due to its low cost, high yield, and suitability for large-scale industrial production .
Chemical Reactions Analysis
6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids, thereby exhibiting antimicrobial or anticancer properties .
Comparison with Similar Compounds
6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline can be compared with other quinoline derivatives such as:
2,2,4-Trimethyl-1,2-dihydroquinoline: Lacks the fluorine atom, which may result in different biological activities and chemical reactivity.
6-Chloro-2,2,4-trimethyl-1,2-dihydroquinoline: The chlorine atom may impart different electronic properties compared to the fluorine atom, affecting its reactivity and biological activity.
6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline: Similar to the chloro derivative, the bromine atom may influence the compound’s properties differently compared to the fluorine atom
These comparisons highlight the unique properties of this compound, particularly the influence of the fluorine atom on its chemical and biological behavior.
Properties
IUPAC Name |
6-fluoro-2,2,4-trimethyl-1H-quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN/c1-8-7-12(2,3)14-11-5-4-9(13)6-10(8)11/h4-7,14H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWUXBKVJPNKRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)F)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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